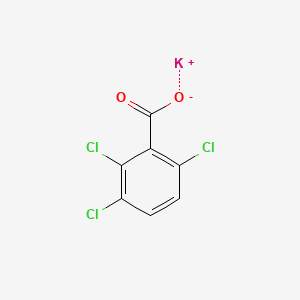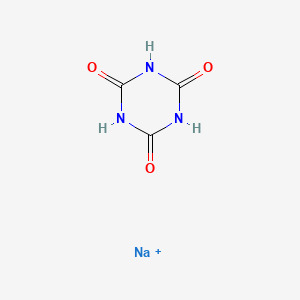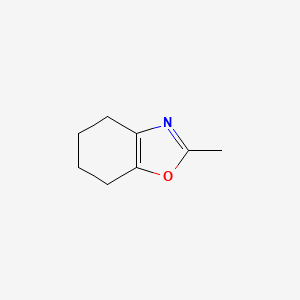
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole: is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of benzoxazole, characterized by a bicyclic structure consisting of a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts such as metal catalysts and ionic liquid catalysts are often employed to improve reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied for its potential to inhibit certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Methylbenzoxazole: Lacks the tetrahydro component, resulting in a different chemical behavior.
4,5,6,7-Tetrahydro-1,3-benzoxazole: Similar structure but without the methyl group at the 2-position
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and reactivity compared to non-hydrogenated benzoxazoles .
Propriétés
Numéro CAS |
33793-98-5 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazole |
InChI |
InChI=1S/C8H11NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3 |
Clé InChI |
CSHSCGOIIWOJLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)

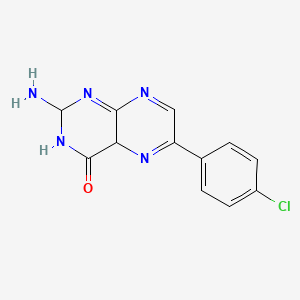

![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

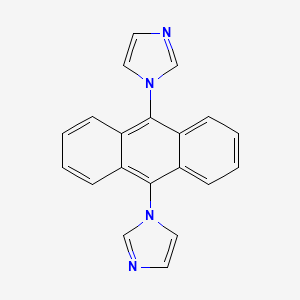
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)

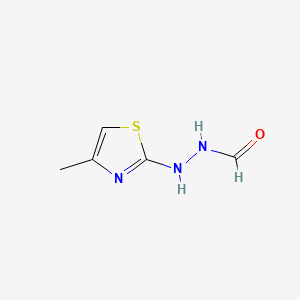
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
